molecular formula C20H21N3O6S2 B3291672 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide CAS No. 873010-48-1

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide

Cat. No.: B3291672
CAS No.: 873010-48-1
M. Wt: 463.5 g/mol
InChI Key: MVIQFVDOCOAWRV-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a nitrobenzene sulfonamide group, and dimethoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the use of reagents such as dimethoxybenzene derivatives and appropriate catalysts.

    Attachment of the Nitrobenzene Sulfonamide Group: This is typically done through sulfonation and nitration reactions, followed by coupling with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine

Uniqueness

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide stands out due to its combination of a thiazole ring and nitrobenzene sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-13-19(30-20(22-13)14-7-8-17(28-2)18(11-14)29-3)9-10-21-31(26,27)16-6-4-5-15(12-16)23(24)25/h4-8,11-12,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQFVDOCOAWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 6
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide

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